molecular formula C6H6NNaO3S B13121331 Sodium 5-methylpyridine-2-sulfonate

Sodium 5-methylpyridine-2-sulfonate

Cat. No.: B13121331
M. Wt: 195.17 g/mol
InChI Key: OIJYZSABHYFLOY-UHFFFAOYSA-M
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Description

Sodium 5-methylpyridine-2-sulfonate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a derivative of pyridine, where a methyl group is attached to the fifth position and a sulfonate group is attached to the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 5-methylpyridine-2-sulfonate can be synthesized through the sulfonation of 5-methylpyridine. The process typically involves the reaction of 5-methylpyridine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-methylpyridine-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 5-methylpyridine-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methylpyridine-2-sulfonate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate group enhances its reactivity, allowing it to participate in cross-coupling reactions and other nucleophilic substitution processes. The molecular targets and pathways involved include the formation of carbon-sulfur bonds and the activation of palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

  • Sodium pyridine-2-sulfonate
  • Sodium 6-methylpyridine-2-sulfonate
  • Sodium 4-(trifluoromethyl)pyridine-2-sulfonate

Uniqueness

Sodium 5-methylpyridine-2-sulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the synthesis of specific derivatives that are not easily accessible with other similar compounds .

Properties

Molecular Formula

C6H6NNaO3S

Molecular Weight

195.17 g/mol

IUPAC Name

sodium;5-methylpyridine-2-sulfonate

InChI

InChI=1S/C6H7NO3S.Na/c1-5-2-3-6(7-4-5)11(8,9)10;/h2-4H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

OIJYZSABHYFLOY-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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